molecular formula C20H20N4O2S B2475575 (E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide CAS No. 1799267-73-4

(E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide

Cat. No. B2475575
CAS RN: 1799267-73-4
M. Wt: 380.47
InChI Key: APPLHUPCABTVOP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-alkylated Derivatives : N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine was prepared and alkylated with corresponding halo compounds to afford N-alkylated products. This includes the synthesis of compounds bearing furan-2-yl groups (El-Essawy & Rady, 2011).

  • Enantioselective Ene-Reduction : (E)-2-cyano-3-(furan-2-yl) acrylamide was synthesized under microwave radiation and subjected to enantioselective ene-reduction by marine and terrestrial fungi. This yielded compounds with a CN-bearing stereogenic center (Jimenez et al., 2019).

Biological Activities

  • Antiviral Evaluation : Novel 1-arylpyrazoles and their N- and S- glycosides, including compounds with furan-2-yl groups, showed promising antiviral activity against vesicular stomatitis virus (El-Telbani et al., 2011).

  • Cytotoxic Activity : Focused library development of 2-phenylacrylamides, including furan analogues, showed broad-spectrum growth inhibition against cancer cell lines, indicating potential as antitumor agents (Tarleton et al., 2013).

  • Antipsychotic Potential : Novel butyrophenones with furan groups showed promising profiles as antipsychotic agents. Their in vitro and in vivo evaluations suggested effectiveness in treating neuroleptic conditions (Raviña et al., 2000).

  • Adenosine Receptor Antagonists : Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives with furan-2-yl groups were synthesized as human A2A adenosine receptor antagonists. They showed promising inverse agonist potency, indicating therapeutic potential in neurodegenerative disorders (Varano et al., 2020).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19(6-5-17-4-2-12-26-17)22-16-7-10-24(11-8-16)20-23-18(14-27-20)15-3-1-9-21-13-15/h1-6,9,12-14,16H,7-8,10-11H2,(H,22,25)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPLHUPCABTVOP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=CO2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=CO2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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